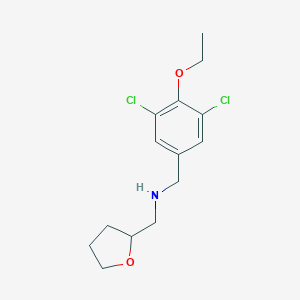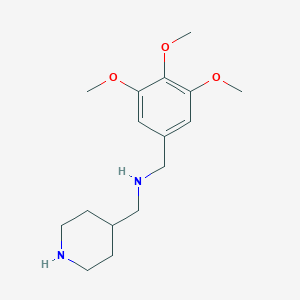![molecular formula C11H16BrNO B262743 4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
4-[(3-Bromobenzyl)amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromobenzyl)amino]-1-butanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The chemical structure of this compound allows it to interact with serotonin receptors, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-[(3-Bromobenzyl)amino]-1-butanol involves its interaction with serotonin receptors in the brain. This compound acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By binding to this receptor, this compound can modulate serotonin signaling, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on mood and anxiety, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to increase the levels of antioxidants in the brain, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 4-[(3-Bromobenzyl)amino]-1-butanol in lab experiments is its specificity for the 5-HT1A receptor. This allows for more precise modulation of serotonin signaling compared to other compounds that may have off-target effects. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
将来の方向性
There are several future directions for research on 4-[(3-Bromobenzyl)amino]-1-butanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound may facilitate its widespread use in scientific research.
合成法
The synthesis of 4-[(3-Bromobenzyl)amino]-1-butanol involves the reaction of 3-bromobenzylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
4-[(3-Bromobenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
4-[(3-bromophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14/h3-5,8,13-14H,1-2,6-7,9H2 |
InChIキー |
UYSBCTULRFMGAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
正規SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)